Taurochenodeoxycholic acid-d9 (sodium)
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Overview
Description
Taurochenodeoxycholic acid-d9 (sodium) is a deuterium-labeled form of taurochenodeoxycholic acid sodium. This compound is a taurine-conjugated bile acid, which is one of the main bioactive substances found in animal bile acids. It is known for its ability to induce apoptosis and exhibits significant anti-inflammatory and immune-regulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taurochenodeoxycholic acid-d9 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurochenodeoxycholic acid molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of taurochenodeoxycholic acid-d9 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chemicals and advanced purification techniques to achieve the desired isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions: Taurochenodeoxycholic acid-d9 (sodium) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Taurochenodeoxycholic acid-d9 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the metabolic pathways and pharmacokinetics of bile acids.
Biology: Employed in cell culture studies to understand the role of bile acids in apoptosis, inflammation, and immune regulation.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, inflammatory conditions, and certain types of cancer.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic and metabolic profiles.
Mechanism of Action
Taurochenodeoxycholic acid-d9 (sodium) exerts its effects through several molecular targets and pathways:
Apoptosis Induction: It induces apoptosis by activating protein kinase C (PKC) and c-Jun N-terminal kinase (JNK) pathways, leading to the activation of caspase-3 and caspase-8.
Anti-inflammatory Effects: It modulates the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, thereby reducing inflammation.
Immune Regulation: It influences the immune response by regulating the activity of immune cells and the production of immune mediators.
Comparison with Similar Compounds
Taurochenodeoxycholic Acid (Sodium): The non-deuterated form of the compound, which shares similar biological activities but lacks the isotopic labeling.
Taurolithocholic Acid: Another taurine-conjugated bile acid with similar anti-inflammatory and apoptotic properties.
Chenodeoxycholic Acid: A primary bile acid that is conjugated with taurine to form taurochenodeoxycholic acid.
Uniqueness: Taurochenodeoxycholic acid-d9 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This isotopic labeling also provides valuable insights into the pharmacokinetics and metabolic pathways of bile acids, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C26H44NNaO6S |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,15D2,18D,22D,24D; |
InChI Key |
IYPNVUSIMGAJFC-QFFZNCCQSA-M |
Isomeric SMILES |
[2H][C@]12[C@@H]3CC[C@@H]([C@]3(CC[C@@H]1[C@]4(CC([C@@](C([C@H]4C([C@@]2([2H])O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])C)C)[C@H](C)CCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
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